Methyl 2-chloro-2-(3-methoxyphenyl)acetate

Description

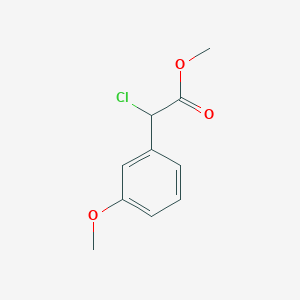

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-2-(3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCOBYMQMGRMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279758 | |

| Record name | Methyl α-chloro-3-methoxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91900-27-5 | |

| Record name | Methyl α-chloro-3-methoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91900-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-chloro-3-methoxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 Chloro 2 3 Methoxyphenyl Acetate

Precursor Synthesis Strategies for 2-chloro-2-(3-methoxyphenyl)acetic acid

The synthesis of the carboxylic acid precursor, 2-chloro-2-(3-methoxyphenyl)acetic acid, is a critical first step. This can be approached through various strategic pathways, starting from the regioselective functionalization of simpler aromatic compounds or employing classic named reactions to build the desired acetic acid moiety. A key challenge is achieving the correct substitution pattern on the phenyl ring and then elaborating the side chain.

Exploration of Regioselective Functionalization of 3-Methoxyphenyl (B12655295) Acetates

The methoxy (B1213986) group in 3-methoxyphenyl derivatives is an ortho-, para-director for electrophilic aromatic substitution. This directing effect can be strategically exploited to introduce functional groups that serve as handles for constructing the chloroacetic acid side chain.

One plausible approach begins with 3-methoxyanisole. A Friedel-Crafts acylation using chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be expected to yield a mixture of products. The primary products would be the 2-chloro-1-(alkoxy- or hydroxy-phenyl)ethanones. Subsequent alpha-chlorination of the resulting 3-methoxyphenylacetic acid, derived from a suitable precursor, presents a more direct route. Recent studies have shown that phenylacetic acids can be selectively α-chlorinated using reagents like trichloroisocyanuric acid (TCCA) with a catalytic amount of PCl₃ under solvent-free conditions. rsc.org This method is efficient for phenylacetic acids bearing electron-withdrawing or weakly electron-donating groups. rsc.org

Another strategy involves the regioselective bromination of 4-methoxyphenylacetic acid, which has been shown to proceed with high yield using bromine in acetic acid. nih.gov A similar halogenation approach could be adapted for 3-methoxyphenylacetic acid to introduce a handle for further transformations, although direct chlorination at the benzylic position is the more sought-after reaction.

Methodologies for Carboxylic Acid Derivative Formation

Several classical and modern synthetic methods can be employed to construct the 2-chloro-2-(3-methoxyphenyl)acetic acid backbone.

Cyanidation and Hydrolysis: A common and effective route involves the synthesis of (3-methoxyphenyl)acetonitrile. nih.gov This can be achieved from 3-methoxybenzyl chloride via nucleophilic substitution with sodium cyanide. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield 3-methoxyphenylacetic acid. Subsequent α-chlorination as described previously would furnish the desired product. The hydrolysis of a related compound, 4-chloro-2-methoxyphenylacetonitrile, to its corresponding acetic acid using potassium hydroxide (B78521) in ethylene (B1197577) glycol proceeds in high yield, demonstrating the viability of this pathway.

Willgerodt-Kindler Rearrangement: This reaction transforms an aryl alkyl ketone into a terminal amide or thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.orgunacademy.com Starting with 3-methoxyacetophenone, the Willgerodt-Kindler reaction using sulfur and an amine like morpholine (B109124) would yield a thioamide. organic-chemistry.orgthieme-connect.de Subsequent hydrolysis provides 2-(3-methoxyphenyl)acetic acid. This method is particularly useful as it rearranges the carbon skeleton to place the functional group at the terminal position of the alkyl chain. wikipedia.orgunacademy.com

Huang-Minlon Reduction: While the Huang-Minlon reduction is primarily used to reduce ketones to methylene (B1212753) groups, it can be part of a multi-step synthesis. For instance, a Friedel-Crafts acylation of 3-methoxyanisole could be followed by reactions to build a two-carbon chain with a terminal carbonyl, which could then be manipulated into a carboxylic acid. However, for this specific target, other methods are generally more direct.

Acid Hydrolysis of Amides: An alternative route involves the synthesis of an amide precursor. For example, 2-chloro-N-(3-methoxyphenyl)acetamide has been synthesized. researchgate.net This compound could theoretically be hydrolyzed under strong acidic or basic conditions to cleave the amide bond, yielding 2-chloro-2-(3-methoxyphenyl)acetic acid.

Esterification Protocols for Methyl 2-chloro-2-(3-methoxyphenyl)acetate Synthesis

Once the 2-chloro-2-(3-methoxyphenyl)acetic acid precursor has been synthesized, the next step is its conversion to the corresponding methyl ester.

Acid-Catalyzed Esterification from Corresponding Carboxylic Acids

The most common and direct method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst. libretexts.org The reaction is an equilibrium process, and its mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. libretexts.orgrsc.org Subsequent elimination of water from the tetrahedral intermediate yields the ester. mnstate.edu

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. The equilibrium nature of the Fischer esterification necessitates strategies to shift the reaction towards the product side.

| Parameter | Condition | Rationale |

| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) or solid acid catalysts (e.g., ion-exchange resins). | Protonates the carboxylic acid, activating the carbonyl group for nucleophilic attack. libretexts.orgresearchgate.net |

| Solvent/Reactant | Using a large excess of methanol (B129727). | Acts as both the reactant and the solvent, shifting the equilibrium towards the ester product according to Le Châtelier's principle. libretexts.org |

| Temperature | Typically reflux temperature of the alcohol. | Increases the reaction rate. However, excessively high temperatures can lead to side reactions. |

| Reaction Time | Monitored by techniques like TLC or GC. | Ensures the reaction proceeds to completion without significant degradation of products. |

| Water Removal | Use of a Dean-Stark apparatus or dehydrating agents. | Removes the water byproduct, which drives the equilibrium towards the formation of the ester. |

Kinetic studies on similar esterification reactions have shown them to be reversible and often first order with respect to the acid and the alcohol in the forward direction. bohrium.com Optimizing these conditions is crucial for achieving high conversion and isolating a pure product.

Derivatization Reactions of the Alpha-Chloro Moiety

The alpha-chloro group in this compound is a key site of reactivity, making the compound a versatile synthetic intermediate. The chlorine atom is a good leaving group, and the adjacent ester group activates the α-carbon for nucleophilic substitution reactions. sydney.edu.au

This class of reaction, nucleophilic acyl substitution, proceeds via an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon. libretexts.org However, in the case of the α-chloro ester, direct Sₙ2 substitution at the α-carbon is also a primary pathway. The reactivity allows for the introduction of a wide array of functional groups.

| Nucleophile | Reagent Example | Product Type |

| Oxygen-based | Sodium methoxide (B1231860) (NaOMe), Water (hydrolysis) | α-methoxy ester, α-hydroxy ester |

| Nitrogen-based | Ammonia (NH₃), Primary/Secondary Amines (RNH₂/R₂NH) | α-amino ester |

| Sulfur-based | Sodium hydrosulfide (B80085) (NaSH), Thiolates (RSNa) | α-mercapto ester, α-thioether ester |

| Carbon-based | Cyanide (NaCN), Enolates | α-cyano ester, α-alkylated ester |

These transformations significantly expand the synthetic utility of this compound, allowing for its conversion into α-amino acids, α-hydroxy acids, and other valuable molecules after subsequent hydrolysis of the ester group. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve the desired chemical transformation with high selectivity and yield. researchgate.net

Nucleophilic Substitution Reactions (SN1/SN2 pathways)

This compound is an α-halo ester, a class of organic compounds that serve as valuable intermediates in the synthesis of more complex molecules. wikipedia.org The reactivity of this compound is largely dictated by the presence of the chlorine atom on the α-carbon (the carbon adjacent to the ester carbonyl group). This chlorine atom is a good leaving group, making the α-carbon an electrophilic site susceptible to attack by nucleophiles. sydney.edu.au Nucleophilic substitution reactions involving α-halo esters can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. pressbooks.pub

The SN2 (bimolecular nucleophilic substitution) mechanism is generally favored for primary and some secondary alkyl halides, reacting with good nucleophiles. pressbooks.pub This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. pressbooks.pub In the case of this compound, the presence of the adjacent ester group can influence the reaction rate.

Conversely, the SN1 (unimolecular nucleophilic substitution) mechanism is more common for tertiary alkyl halides and can occur with secondary halides in the presence of a poor nucleophile or a polar protic solvent. pressbooks.pub This pathway proceeds through a carbocation intermediate. pressbooks.pub For this compound, the stability of the potential secondary carbocation, which would be stabilized by resonance with the adjacent phenyl ring, could allow for an SN1 pathway under certain conditions. The choice between SN1 and SN2 pathways is a critical consideration in synthetic design, as it dictates the stereochemical outcome of the reaction. Recent studies have shown that fluorination of similar α-bromo benzylacetates can proceed through both SN1 and SN2 pathways. nih.gov

The reaction of α-halo esters with nitrogen-containing nucleophiles, such as amines, is a fundamental transformation in organic synthesis, often utilized for the preparation of α-amino acids and their derivatives. wikipedia.org The reaction of this compound with an amine would be expected to proceed via an SN2 mechanism, where the nitrogen atom of the amine attacks the α-carbon, displacing the chloride ion. nih.gov This reaction leads to the formation of a new carbon-nitrogen bond, yielding a methyl 2-amino-2-(3-methoxyphenyl)acetate derivative. The success of this reaction often depends on the basicity and steric bulk of the amine nucleophile. Primary and secondary amines are commonly used in these reactions.

The following table provides a hypothetical representation of the reaction between this compound and a generic primary amine (R-NH₂).

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (R-NH₂) | Methyl 2-(alkylamino)-2-(3-methoxyphenyl)acetate | Nucleophilic Substitution (SN2) |

It is important to note that dialkylation can sometimes occur, especially with primary amines, where the initial product further reacts with another molecule of the α-halo ester. nih.gov This can often be controlled by adjusting the stoichiometry of the reactants.

Sulfur-containing nucleophiles are known to be excellent nucleophiles in SN2 reactions. libretexts.orgmsu.edu Thiolate anions (RS⁻), in particular, are potent nucleophiles that readily displace halides from α-halo esters. libretexts.org The reaction of this compound with a thiol or its corresponding thiolate would result in the formation of a new carbon-sulfur bond, yielding a methyl 2-(alkylthio)-2-(3-methoxyphenyl)acetate.

The high nucleophilicity of sulfur is attributed to its large size and polarizability, which allows for effective orbital overlap in the transition state of an SN2 reaction. libretexts.org These reactions are typically fast and efficient. Studies on the reactions of other organophosphorus esters with sulfur nucleophiles have shown that the reaction proceeds via an SN2 mechanism at the carbon atom of a methoxy group. nih.gov

The table below illustrates the expected reaction with a generic thiol (R-SH).

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiol (R-SH) | Methyl 2-(alkylthio)-2-(3-methoxyphenyl)acetate | Nucleophilic Substitution (SN2) |

Elimination Reactions

In addition to substitution reactions, α-halo esters can undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base. pressbooks.pub For this compound, an E2 (bimolecular elimination) reaction would involve the abstraction of a proton from the carbon adjacent to the phenyl ring (the β-carbon) by a base, with the simultaneous departure of the chloride leaving group. This would result in the formation of a double bond, yielding methyl 2-(3-methoxyphenyl)acrylate.

The competition between substitution and elimination is a common theme in the reactions of alkyl halides. pressbooks.pub The outcome is influenced by several factors, including the strength and steric bulk of the base, the reaction temperature, and the solvent. Strong, bulky bases tend to favor elimination, as they are sterically hindered from acting as nucleophiles at the α-carbon. pressbooks.pub

Transformations of the Ester Group

Hydrolysis to Carboxylic Acids

The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-2-(3-methoxyphenyl)acetic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally an irreversible process. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, followed by the elimination of the methoxide ion. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the carboxylic acid.

The conditions for hydrolysis, such as temperature and pH, can be controlled to achieve the desired outcome. For instance, in some enzymatic hydrolysis processes, the pH is maintained between 7 and 9. googleapis.com

The following table summarizes the hydrolysis reaction.

| Reactant | Reagents | Product | Reaction Type |

| This compound | 1. NaOH, H₂O2. H₃O⁺ | 2-chloro-2-(3-methoxyphenyl)acetic acid | Hydrolysis |

Reduction to Alcohols

The ester functionality of this compound can be reduced to a primary alcohol. wikipedia.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion from LiAlH₄ to the ester carbonyl carbon. This is followed by the elimination of the methoxide group and a second hydride addition to the resulting aldehyde intermediate, ultimately yielding the primary alcohol, 2-chloro-2-(3-methoxyphenyl)ethanol, after an aqueous workup.

It is important to note that LiAlH₄ is a powerful reducing agent and will also reduce other functional groups if present in the molecule. Therefore, selective reducing agents may be necessary if other reducible groups need to be preserved.

The reduction reaction is outlined in the table below.

| Reactant | Reagents | Product | Reaction Type |

| This compound | 1. LiAlH₄, Et₂O2. H₂O | 2-chloro-2-(3-methoxyphenyl)ethanol | Reduction |

Transesterification Processes

Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy moiety. For this compound, this process involves substituting the methyl group (-CH₃) with a different alkyl or aryl group (R') from an alcohol (R'-OH). The reaction is typically reversible and can be catalyzed by either acids or bases. wikipedia.orglibretexts.org Driving the reaction to completion often requires using the alcohol reactant in large excess or removing one of the products (e.g., methanol) from the reaction mixture to shift the equilibrium according to Le Châtelier's principle. libretexts.orglibretexts.org

Acid-Catalyzed Transesterification: Under acidic conditions, a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid is used. mdpi.comresearchgate.net The mechanism involves protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The new alcohol (R'-OH) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.org Subsequent proton transfer and elimination of methanol yield the new ester and regenerate the acid catalyst. masterorganicchemistry.com This method is generally effective, although it can be slow and may require elevated temperatures.

Base-Catalyzed Transesterification: Base-catalyzed transesterification typically employs a strong base, such as an alkoxide (e.g., sodium ethoxide), that is more nucleophilic than the alcohol. wikipedia.orgmasterorganicchemistry.com The mechanism begins with the nucleophilic attack of the alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org The original methoxide group is then eliminated, generating the new ester. This process is often faster and occurs under milder conditions than the acid-catalyzed counterpart. However, for a substrate like this compound, basic conditions introduce the risk of side reactions. The presence of the α-chloro substituent makes the α-proton acidic, and a strong base could induce dehydrohalogenation to form an α,β-unsaturated ester. Furthermore, the chloride ion could be displaced via nucleophilic substitution.

| Catalysis Type | Catalyst Examples | Mechanism Steps | Key Considerations |

| Acid-Catalyzed | H₂SO₄, p-TsOH | 1. Protonation of carbonyl O 2. Nucleophilic attack by R'-OH 3. Proton transfer 4. Elimination of CH₃OH 5. Deprotonation | Reversible; requires excess alcohol or product removal; avoids base-induced side reactions. libretexts.orgmasterorganicchemistry.com |

| Base-Catalyzed | NaOCH₃, K₂CO₃ | 1. Nucleophilic attack by R'-O⁻ 2. Formation of tetrahedral intermediate 3. Elimination of CH₃O⁻ | Faster reaction rates; risk of dehydrohalogenation and substitution at the α-carbon. wikipedia.orgmasterorganicchemistry.com |

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution Patterns Induced by the Methoxy Group

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound are primarily governed by the powerful directing effect of the methoxy (-OCH₃) substituent. The methoxy group is a strong activating group and an ortho, para-director. youtube.comlibretexts.org Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orglkouniv.ac.in This donation of electron density is most effective at the ortho and para positions relative to the methoxy group. youtube.compressbooks.pub

Consequently, incoming electrophiles will preferentially attack at the C2, C4, and C6 positions.

Position 2 (ortho to -OCH₃): Electronically activated.

Position 4 (para to -OCH₃): Electronically activated.

Position 6 (ortho to -OCH₃): Electronically activated.

Position 5 (meta to -OCH₃): Less activated.

While the methoxy group strongly activates the ring, the methyl 2-chloro-2-acetate substituent at the C1 position exerts a competing, deactivating effect. This substituent is electron-withdrawing due to the inductive effects of the chlorine atom and the ester carbonyl group. Electron-withdrawing groups generally decrease the rate of EAS and direct incoming electrophiles to the meta position. quora.comwikipedia.org

| Position | Relation to -OCH₃ | Relation to Side Chain | Predicted Reactivity | Reasoning |

| C2 | ortho | ortho | Activated, but sterically hindered | Strong activation by -OCH₃ resonance, but potential steric clash. youtube.com |

| C4 | para | meta | Highly Activated | Strong activation by -OCH₃ resonance; sterically accessible. libretexts.org |

| C5 | meta | para | Deactivated | Not significantly activated by -OCH₃ resonance. |

| C6 | ortho | ortho | Activated, but sterically hindered | Strong activation by -OCH₃ resonance, but potential steric clash. youtube.com |

Oxidation Reactions of the Methoxy Group

The methoxy group on an aromatic ring is generally robust, but it can undergo oxidation under specific conditions. More commonly, oxidation reactions targeting anisole (B1667542) derivatives result in modification of the aromatic ring or benzylic positions rather than direct transformation of the methoxy group itself. libretexts.org

One potential reaction is the oxidative hydroxylation of the aromatic ring, which is mechanistically a form of electrophilic aromatic substitution. Treatment with peracids, such as ethaneperoxoic acid generated in situ from hydrogen peroxide and acetic acid, can introduce a hydroxyl group onto the ring. nih.govacs.org Given the directing effect of the methoxy group, this would lead to the formation of hydroxy-methoxybenzene derivatives, with the new hydroxyl group adding at the ortho or para positions. nih.govacs.org

Direct oxidation of the methoxy group to a formate (B1220265) or further to carbonate derivatives is challenging and typically requires harsh reagents or enzymatic systems. Under strong oxidative conditions (e.g., hot acidic potassium permanganate), alkyl side chains on a benzene (B151609) ring are often oxidized to carboxylic acids, provided there is a benzylic hydrogen. libretexts.org In the case of this compound, the benzylic position lacks a hydrogen atom, making it resistant to this type of degradation. Therefore, under such conditions, the aromatic ring itself might be degraded before the methoxy group is significantly affected.

Reactions involving radical species can also lead to transformations. For instance, oxidation with lead tetra-acetate can proceed via a radical-chain mechanism, leading to acetoxylation of the ring or the side-chain, rather than direct oxidation of the methoxy ether linkage.

Stereoselective Synthesis and Chiral Induction Approaches

The creation of a stereocenter at the α-carbon of this compound requires stereoselective synthesis or chiral induction methods. As the molecule contains a single stereocenter at the carbon bearing the chlorine atom, the primary challenge is the enantioselective introduction of this halogen. Modern organic synthesis offers several powerful strategies for the asymmetric α-chlorination of carbonyl compounds. nih.gov

Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a premier strategy for enantioselective transformations. For the α-chlorination of esters, chiral catalysts that operate through non-covalent interactions can create a chiral environment around the substrate, directing the approach of the chlorinating agent.

Chiral Amine Catalysis: Catalysts such as chiral squaramides and isothioureas have been successfully employed for the highly enantioselective α-chlorination of ester precursors. nih.govnih.gov For example, a silyl (B83357) ketene (B1206846) acetal (B89532) derived from the parent ester can be reacted with an electrophilic chlorine source like N-chlorosuccinimide (NCS) in the presence of a chiral squaramide catalyst. The catalyst is believed to activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly ordered, stereoselective transition state. nih.gov

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, are effective for the asymmetric chlorination of β-keto esters and could be adapted for α-arylacetates. acs.org In this approach, the catalyst forms a chiral ion pair with the enolate of the ester, which then reacts with an electrophilic chlorine source in a biphasic system.

Metal-Catalyzed Approaches: Chiral Lewis acid catalysis provides another robust avenue for enantioselective α-halogenation. A chiral ligand coordinates to a metal center (e.g., Zn(II), Cu(II), Ti(IV)), creating a chiral Lewis acid complex. proquest.com This complex then coordinates to the carbonyl oxygen of the substrate, rendering one face of the resulting enolate more accessible to attack by an electrophilic chlorine source. Various chiral ligands, including bisoxazolines (BOX) and TADDOLs, have been developed for this purpose, achieving high levels of enantioselectivity in the chlorination of related ester compounds. proquest.com

A summary of representative catalytic systems for asymmetric α-chlorination is presented below.

| Catalytic Strategy | Catalyst/Ligand Type | Chlorine Source | Typical Enantiomeric Excess (ee) | Reference |

| Organocatalysis | Chiral Squaramide | NCS | >90% | nih.gov |

| Organocatalysis | Chiral Isothiourea | NCS | up to 99:1 e.r. | nih.gov |

| Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | NCS | up to 97% | acs.org |

| Metal Catalysis | PyBidine-Zn(OAc)₂ | NCS | up to 82% | proquest.com |

These advanced methodologies provide viable pathways to access enantiomerically enriched (R)- or (S)-Methyl 2-chloro-2-(3-methoxyphenyl)acetate, which are valuable building blocks for the synthesis of complex chiral molecules. nih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation of Methyl 2 Chloro 2 3 Methoxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of Methyl 2-chloro-2-(3-methoxyphenyl)acetate is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The deshielding effects of electronegative atoms (oxygen, chlorine) and the aromatic ring current are expected to significantly influence the chemical shifts. libretexts.org

Aromatic Protons: The four protons on the 3-methoxyphenyl (B12655295) ring would appear in the aromatic region, typically between δ 6.8 and 7.4 ppm. The meta-substitution pattern would lead to complex splitting patterns due to spin-spin coupling. One would expect to see a triplet, a doublet of doublets, and two other distinct multiplets, aiding in the assignment of each aromatic proton.

Methine Proton (-CHCl): A single proton is attached to the carbon bearing the chlorine atom, the ester group, and the aromatic ring. This proton is expected to be significantly deshielded and appear as a singlet (as there are no adjacent protons) in the range of δ 5.5 to 6.0 ppm.

Methoxy (B1213986) Protons (-OCH₃): The protons of the two methoxy groups are in different chemical environments. The protons of the methoxy group on the aromatic ring are expected to produce a sharp singlet around δ 3.8 ppm. The protons of the methyl ester group are also expected to be a sharp singlet, typically slightly upfield, around δ 3.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.4 | Multiplets (m) | 4H |

| Methine (Cl-CH-Ar) | 5.5 - 6.0 | Singlet (s) | 1H |

| Aryl Methoxy (Ar-OCH₃) | ~ 3.8 | Singlet (s) | 3H |

| Ester Methyl (COO-CH₃) | ~ 3.7 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate between 110-160 ppm. pressbooks.pub

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear significantly downfield, in the range of δ 167-170 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the methoxy group (C-3) would be the most downfield (around δ 160 ppm), while the carbon attached to the chloro-acetate moiety (C-1) would be around δ 138 ppm. The remaining four aromatic carbons would produce signals between δ 114 and 130 ppm. researchgate.net

Methine Carbon (-CHCl): The carbon atom bonded to the chlorine is expected to have a chemical shift in the range of δ 60-70 ppm.

Methoxy Carbons (-OCH₃): The carbon of the aryl methoxy group is predicted to appear around δ 55 ppm, while the ester methyl carbon is expected at a similar, slightly downfield position around δ 53 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 167 - 170 |

| Aromatic (C-O) | ~ 160 |

| Aromatic (C-Cα) | ~ 138 |

| Aromatic (C-H) | 114 - 130 |

| Methine (CHCl) | 60 - 70 |

| Aryl Methoxy (Ar-OCH₃) | ~ 55 |

| Ester Methyl (COO-CH₃) | ~ 53 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For the title compound, COSY would primarily be used to establish the connectivity between the protons on the 3-methoxyphenyl ring, confirming their relative positions (ortho, meta, para) to each other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached. This would allow for the definitive assignment of each protonated carbon, for instance, linking the methine proton signal (~δ 5.5-6.0) to the methine carbon signal (~δ 60-70). diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular structure. Key expected correlations would include the ester methyl protons to the carbonyl carbon, and the methine proton to the carbonyl carbon and the aromatic carbons at the C-1, C-2, and C-6 positions.

Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

DEPT spectroscopy is a set of experiments that helps determine the number of hydrogens attached to each carbon atom (i.e., distinguishing between CH, CH₂, and CH₃ groups). openstax.org

DEPT-90: This spectrum would exclusively show signals for methine (CH) carbons. For this molecule, the signals for the -CHCl carbon and the four CH carbons of the aromatic ring would be visible.

DEPT-135: In this spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons are absent. For this compound, one would expect positive signals for the four aromatic CH carbons, the -CHCl carbon, and the two -OCH₃ carbons. No negative signals would be observed, as there are no CH₂ groups in the structure. Comparing the standard ¹³C NMR spectrum with the DEPT-135 and DEPT-90 spectra allows for the identification of the quaternary carbons (the carbonyl carbon and the two substituted aromatic carbons). openstax.org

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to the vibrational frequencies of specific bonds. pressbooks.pub

C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1760–1740 cm⁻¹.

C-O Stretches: The molecule contains two types of C-O bonds (ester and aryl ether), which would result in strong absorption bands in the 1300–1000 cm⁻¹ region.

Aromatic Ring: The presence of the benzene (B151609) ring would be indicated by C=C stretching vibrations in the 1600–1450 cm⁻¹ range and C-H out-of-plane bending in the 900–675 cm⁻¹ region. libretexts.org

C-H Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C-Cl Stretch: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Ester C=O Stretch | 1760 - 1740 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Ester/Ether) | 1300 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is characterized by distinct peaks corresponding to the vibrations of its specific functional groups. The aromatic ring, a significant feature of the molecule, produces characteristic bands. Vibrations associated with the C-C stretching of the benzene ring are expected to appear in the 1400-1600 cm⁻¹ region.

The methoxy (-OCH₃) group attached to the phenyl ring exhibits specific vibrational modes. The C-H stretching vibrations of the methyl group are typically observed around 2830-2950 cm⁻¹. The C-O stretching vibration of the methoxy group will also produce a noticeable band. Furthermore, the ester functionality contributes its own unique spectral signatures. The carbonyl (C=O) stretch of the methyl acetate (B1210297) group gives rise to a strong and sharp peak, typically found in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations within the ester group will also be present.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

Under Electron Ionization (EI) conditions, this compound undergoes fragmentation, producing a characteristic pattern that aids in structural elucidation. The molecular ion peak [M]⁺ is expected, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgchemguide.co.uk Key fragmentation pathways for this compound would include the loss of the methoxy group (-OCH₃) to form an acylium ion, or the loss of the entire methyl acetate moiety. Alpha-cleavage next to the chlorine atom is also a probable fragmentation route. The presence of the aromatic ring leads to the formation of stable benzyl-type cations. nih.gov

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Fragment |

| 214/216 | [M]⁺ (Molecular Ion) | [C₁₀H₁₁ClO₃]⁺ |

| 183/185 | [M - OCH₃]⁺ | [C₉H₈ClO₂]⁺ |

| 155/157 | [M - COOCH₃]⁺ | [C₈H₇ClO]⁺ |

| 121 | [C₇H₇O₂]⁺ | [C₇H₇O₂]⁺ |

| 179 | [M - Cl]⁺ | [C₁₀H₁₁O₃]⁺ |

Note: The m/z values are presented for the more abundant ³⁵Cl isotope; the corresponding peaks for the ³⁷Cl isotope would appear at m/z + 2.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. nih.govnih.gov When analyzing this compound by ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺. Depending on the solvent system used, adduct ions such as the sodium adduct [M+Na]⁺ or potassium adduct [M+K]⁺ may also be detected. researchgate.net This technique is advantageous for confirming the molecular mass of the parent compound before it undergoes fragmentation, providing a clear indication of its molecular formula. The isotopic pattern for chlorine would also be observable in the protonated molecular ion peak.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of the molecular ion with high accuracy, which allows for the unambiguous confirmation of the elemental composition of this compound. The theoretical monoisotopic mass of the compound (C₁₀H₁₁³⁵ClO₃) is 214.03967 Da. HRMS analysis would yield an experimental mass value very close to this theoretical value, typically within a few parts per million (ppm). rsc.org This high level of precision enables the differentiation between compounds that may have the same nominal mass but different elemental formulas, thus serving as a definitive tool for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring. Aromatic compounds typically exhibit strong absorption bands in the ultraviolet region. One would expect to observe a primary absorption band (π → π* transition) for the aromatic system. researchgate.net The presence of substituents on the benzene ring—the methoxy group, the chloroacetate (B1199739) group—influences the position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Molecular Structure

The analysis would reveal the conformation of the molecule, including the orientation of the methoxy and methyl chloroacetate substituents relative to the phenyl ring. researchgate.net Furthermore, it would elucidate the packing of molecules within the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. researchgate.netnih.gov

Table 2: Representative Data Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the unit cell (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C=O). |

| Bond Angles | Angles between three connected atoms (e.g., O-C=O). |

| Torsion Angles | Dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. |

Single Crystal X-ray Diffraction Analysis

Detailed crystallographic data, including unit cell parameters (a, b, c, α, β, γ), space group, Z value, and crystal system, for this compound are not available in the reviewed literature. Consequently, a discussion of its molecular geometry, bond lengths, bond angles, and torsion angles based on single-crystal X-ray diffraction is not possible at this time.

A data table for crystallographic information cannot be generated due to the absence of published experimental data.

Hirshfeld Surface Analysis for Intermolecular Interactions

Without a determined crystal structure from single-crystal X-ray diffraction, a Hirshfeld surface analysis cannot be performed. This analysis is contingent on the crystallographic information file (CIF) to map the electron distribution and quantify intermolecular interactions. Therefore, no information is available regarding the nature and percentage contributions of various intermolecular contacts, such as H···H, O···H, and Cl···H, for this compound.

A data table summarizing the percentage contributions of intermolecular contacts cannot be generated.

Computational Chemistry and Theoretical Investigations of Methyl 2 Chloro 2 3 Methoxyphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties from first principles, relying on the fundamental laws of quantum mechanics. These methods can model a molecule's behavior with a high degree of accuracy, providing data that is often complementary to experimental findings.

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for investigating the ground state properties of molecules. Its balance of computational cost and accuracy makes it an ideal choice for studying medium-sized organic molecules like Methyl 2-chloro-2-(3-methoxyphenyl)acetate. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density.

Prior to the calculation of most molecular properties, it is essential to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. Geometry optimization is a computational process that seeks to find the minimum energy structure on the potential energy surface. For a flexible molecule such as this compound, which has several rotatable bonds, conformational analysis is crucial. This involves exploring different possible conformations to identify the global minimum energy structure, which is the most likely conformation to be observed.

Interactive Table: Hypothetical Optimized Geometric Parameters of this compound

This table presents a selection of plausible bond lengths and angles for the optimized geometry of this compound, as would be calculated using DFT.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Length | C-Cl | 1.78 |

| Bond Length | C=O | 1.21 |

| Bond Length | C-O (ester) | 1.35 |

| Bond Length | C-O (methoxy) | 1.37 |

| Bond Angle | Cl-C-C(aromatic) | 110.5 |

| Bond Angle | O=C-O(ester) | 124.0 |

| Dihedral Angle | C(aromatic)-C-C=O | 115.0 |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion. By comparing the calculated spectrum with experimental data, a detailed assignment of the spectral bands can be achieved, leading to a deeper understanding of the molecule's vibrational properties. chem-soc.siresearchgate.net

Interactive Table: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

This table shows representative calculated vibrational frequencies and their assignments. Experimental values often differ slightly and scaling factors are sometimes applied to the calculated values for better correlation. chem-soc.siresearchgate.net

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=O Stretch | Ester Carbonyl | 1750 |

| C-O Stretch | Ester | 1250 |

| C-Cl Stretch | Chloroalkane | 750 |

| C-H Stretch | Aromatic | 3050 |

| C-H Stretch | Methyl | 2950 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netnih.govirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. irjweb.com

Interactive Table: Hypothetical Frontier Molecular Orbital Energies of this compound

The following table presents plausible energy values for the HOMO, LUMO, and the resulting energy gap, which are critical in assessing the molecule's electronic behavior. researchgate.netresearchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. researchgate.netnih.govresearchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.netresearchgate.net Green and yellow areas represent intermediate potentials. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, and positive potential near the hydrogen atoms.

Interactive Table: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) |

| Chemical Potential | μ | -3.85 |

| Chemical Hardness | η | 2.65 |

| Electrophilicity Index | ω | 2.80 |

| Softness | S | 0.38 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. rsc.org It is widely employed for predicting UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths. mdpi.comresearchgate.netchemrxiv.org For this compound, TD-DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide insights into its electronic transitions. mdpi.com The methodology involves optimizing the ground state geometry and then computing the energies required to promote electrons to higher energy unoccupied molecular orbitals. growingscience.com

The predicted UV-Vis spectrum arises from electronic transitions between molecular orbitals, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other nearby orbitals. biointerfaceresearch.com For a molecule like this compound, these transitions are expected to be of π → π* and n → π* character, localized on the substituted benzene (B151609) ring and the carbonyl group of the ester. The solvent environment, which can significantly influence spectral properties, can be modeled using methods like the Polarizable Continuum Model (PCM).

The results of a TD-DFT calculation would typically be presented in a table summarizing the key excited state properties.

Table 1: Predicted Electronic Transitions for this compound using TD-DFT/B3LYP/6-311+G(d,p) in Methanol (B129727) (Illustrative Data)

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

| 4.58 | 271 | 0.185 | HOMO -> LUMO (85%) | π → π |

| 5.15 | 241 | 0.250 | HOMO-1 -> LUMO (70%) | π → π |

| 5.62 | 221 | 0.095 | HOMO -> LUMO+1 (65%) | n → π* |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. wisc.edu It provides a localized, Lewis-like description of the molecule, which is useful for interpreting hyperconjugative interactions and charge delocalization, both of which contribute to molecular stability. uantwerpen.bersc.org The analysis is based on transforming the calculated wave function into a set of localized natural bond orbitals.

For this compound, NBO analysis can elucidate several key intramolecular interactions. A primary focus would be on hyperconjugative effects, which involve the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. uantwerpen.be Significant interactions would be expected between the lone pairs of the oxygen atoms (in both the methoxy and ester groups) and the antibonding orbitals (σ*) of adjacent C-C and C-O bonds. Similarly, interactions involving the π-system of the benzene ring and the antibonding orbitals of the chloro and acetate (B1210297) substituents can be quantified.

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. wisc.eduresearchgate.net Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

Table 2: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O-methoxy) | π* (C-C aromatic) | 5.8 | p → π |

| LP (O-carbonyl) | σ (C-Cl) | 2.1 | n → σ |

| π (C=C aromatic) | π (C=O ester) | 3.5 | π → π |

| σ (C-H methyl) | σ (C-O ester) | 1.2 | σ → σ* |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. plos.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-C bond of the acetate group and the C-O bond of the methoxy group), MD simulations can explore the different accessible conformations and the energetic barriers between them.

Simulations would typically be performed using a classical force field (e.g., AMBER, CHARMM) in a simulated solvent environment to mimic solution-phase behavior. Over the course of a simulation (ranging from nanoseconds to microseconds), the trajectory of the molecule is recorded. Analysis of this trajectory can reveal the most stable or populated conformational states, the pathways of conformational change, and the flexibility of different parts of the molecule. plos.org

Key parameters to analyze from an MD simulation of this compound would include the dihedral angles of the key rotatable bonds. Plotting the potential energy as a function of these angles allows for the construction of a Ramachandran-like plot, which maps the low-energy (stable) and high-energy (unstable) conformational regions.

Table 3: Key Dihedral Angles and Predicted Stable Conformations of this compound from MD Simulations (Illustrative Data)

| Dihedral Angle | Definition | Predicted Low-Energy Values (degrees) |

| τ1 | C(aromatic)-C(aromatic)-O-C(methyl) | ~0° (planar), ~180° (planar) |

| τ2 | C(aromatic)-C(alpha)-C(carbonyl)-O | ~60° (gauche), ~180° (anti) |

| τ3 | Cl-C(alpha)-C(carbonyl)=O | ~-120°, ~120° |

Mechanistic Computational Studies of Key Reactions

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products.

Transition State Analysis

Transition state (TS) analysis is crucial for understanding the kinetics of a chemical reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. researchgate.net For reactions involving this compound, such as nucleophilic substitution at the alpha-carbon, computational methods (like DFT) can be used to locate the geometry of the transition state.

Once the TS geometry is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is the key determinant of the reaction rate.

Table 4: Calculated Activation Barriers for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu-) (Illustrative Data)

| Property | Value |

| Electronic Energy Barrier (ΔE‡) | 22.5 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 24.1 kcal/mol |

| Imaginary Frequency | -350 cm⁻¹ |

| Key Bond Distances in TS | Nu---C(alpha): 2.2 Å, C(alpha)---Cl: 2.4 Å |

Reaction Coordinate Mapping

Reaction coordinate mapping, often performed using Intrinsic Reaction Coordinate (IRC) calculations, traces the minimum energy path on the potential energy surface that connects the transition state to the reactants and products. mdpi.com This analysis confirms that a located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric and electronic structure changes that occur as the reaction progresses.

For a reaction involving this compound, an IRC calculation would start from the optimized transition state geometry and move downhill in both the forward and reverse directions. The output is a series of molecular geometries along the reaction path. Analyzing these geometries reveals how bond lengths, angles, and charge distributions evolve during the transformation from reactants to products.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational methods can predict the NLO properties of molecules, providing a way to screen potential candidates. The key NLO properties are the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). rajpub.com Molecules with large hyperpolarizability values are considered promising NLO materials. researchgate.net

The NLO properties of this compound can be calculated using DFT methods. Molecules with significant NLO responses often possess a donor-π-acceptor architecture, which facilitates intramolecular charge transfer upon excitation. researchgate.net In the target molecule, the methoxy group acts as an electron-donating group, the phenyl ring serves as the π-bridge, and the chloro- and ester groups can act as electron-withdrawing (acceptor) moieties. This arrangement suggests that the molecule may exhibit NLO properties. The magnitude of the first hyperpolarizability (β_tot) is a critical measure of the second-order NLO response.

Table 5: Calculated Non-Linear Optical Properties of this compound (Illustrative Data)

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| Total First Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ esu |

Calculation of Dipole Moment, Polarizability (α), and Hyperpolarizabilities (β, γ)

No published research data was found for the calculated dipole moment, polarizability, or hyperpolarizabilities of this compound.

Correlation with Molecular Structure

Without the calculated values for the dipole moment and polarizabilities, a detailed analysis of the correlation between these properties and the molecular structure of this compound cannot be provided.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Synthetic Building Block for Complex Molecules

In the field of organic chemistry, the efficient construction of complex molecules is a primary objective. A key strategy in achieving this is the use of synthetic building blocks—small, stable molecules containing pre-installed functional groups and defined stereochemistry. eurekalert.org This approach simplifies the synthesis of intricate molecular architectures by assembling them from readily available components through reliable, sequential reactions. eurekalert.org This methodology is analogous to fitting puzzle pieces together, where each block contributes a specific structural element to the final assembly. eurekalert.org

Precursor for Advanced Pharmaceutical Intermediates

The utility of chloro-acetate derivatives is particularly evident in the synthesis of advanced pharmaceutical intermediates, where precise and efficient bond formation is critical.

While Methyl 2-chloro-2-(3-methoxyphenyl)acetate itself is not directly used, its structural analog, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, serves as a crucial intermediate in the synthesis of Apixaban, a potent anticoagulant medication. asianpubs.orgresearchgate.net This key intermediate is typically prepared via the Japp-Klingemann reaction. researchgate.net

The synthesis involves a two-step process. First, a p-methoxyaniline diazonium salt is generated by reacting p-methoxyaniline with sodium nitrite (B80452) under acidic conditions. google.com In the second step, this diazonium salt is reacted with ethyl 2-chloroacetoacetate in the presence of a base like sodium acetate (B1210297). google.comgoogle.com This coupling reaction yields the target hydrazonoacetate derivative, a pivotal component for constructing the core of the Apixaban molecule. asianpubs.orggoogle.com The process has been optimized to improve yield and purity, which are critical for industrial-scale pharmaceutical production. researchgate.net

Table 1: Synthesis Steps for Apixaban Intermediate This interactive table summarizes the key reaction steps for producing the chloro-hydrazonoacetate intermediate used in Apixaban synthesis.

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Diazotization | p-Methoxyaniline | Sodium Nitrite, Hydrochloric Acid | p-Methoxyaniline diazonium salt |

| 2. Coupling (Japp-Klingemann) | p-Methoxyaniline diazonium salt, Ethyl 2-chloroacetoacetate | Sodium Acetate | (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate |

The pyrazolo[3,4-c]pyridine core is a key structural motif present in Apixaban and other biologically active compounds. epo.orgnih.gov The chloro-hydrazonoacetate intermediate is instrumental in forming this specific heterocyclic scaffold. In the synthesis of Apixaban, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is reacted with a 3-chloro-dihydropyridinone derivative. google.comepo.org This reaction proceeds via a cyclization mechanism, where the hydrazone and the enamine functionalities of the respective reactants combine to construct the pyrazole (B372694) ring fused to the existing pyridine (B92270) ring, thereby forming the complete pyrazolo[3,4-c]pyridine system. epo.org This strategic use of a chloro-hydrazonoacetate building block demonstrates an efficient method for assembling complex, fused heterocyclic systems that are central to the development of novel therapeutic agents. rsc.orgworktribe.com

Role in the Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of the α-chloro ester moiety makes this compound and its analogs valuable starting materials for a range of other heterocyclic systems that are important in medicinal chemistry.

The 1,3,4-oxadiazole (B1194373) ring is a common scaffold in pharmacologically active molecules. A primary method for its synthesis involves the dehydrative cyclization of N,N'-diacylhydrazines or the oxidation of acylhydrazones. nih.gov A common route begins with the conversion of a carboxylic acid or its ester derivative into an acid hydrazide by reacting it with hydrazine (B178648) hydrate. nih.govorientjchem.org This acid hydrazide can then be acylated and subsequently cyclized to form the 1,3,4-oxadiazole ring. orientjchem.org Given that this compound is an ester, it can be envisioned as a precursor to the corresponding 2-chloro-2-(3-methoxyphenyl)acetohydrazide. This intermediate could then undergo further reactions, such as cyclization with various reagents, to yield substituted 1,3,4-oxadiazole derivatives. The versatility of this approach allows for the incorporation of the 3-methoxyphenyl (B12655295) group into the final heterocyclic structure.

Quinazolinones are another class of heterocyclic compounds with a broad spectrum of biological activities. semanticscholar.org The synthesis of these scaffolds often involves the reaction of anthranilic acid derivatives with various reagents. mdpi.com A relevant example that highlights the incorporation of a methoxyphenyl group is the synthesis of Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. mdpi.com In this synthesis, the quinazolinone core is first constructed from anthranilic acid and 3-methoxyphenyl isothiocyanate. mdpi.com The resulting 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one then undergoes S-alkylation. mdpi.com This example demonstrates how the 3-methoxyphenyl moiety, identical to that in this compound, can be integrated into the quinazolinone scaffold, underscoring the role of such substituted phenyl compounds as key building blocks in the synthesis of diverse and medicinally relevant heterocycles. magnascientiapub.com

Other Heterocyclic Systems

There is currently no specific information available in peer-reviewed scientific literature detailing the use of this compound in the synthesis of other heterocyclic systems beyond those that might be generalized from the reactivity of α-chloroesters. While α-haloesters, in general, are versatile synthons for the preparation of a wide array of heterocyclic compounds, specific examples employing the 3-methoxyphenyl derivative are not documented. The reactivity of α-halo ketones and esters is well-established for constructing heterocycles like furans and pyrroles; however, direct application of this compound in these transformations has not been reported. nih.govuwindsor.ca Similarly, the reaction of amidrazones with α-haloesters to form dihydro-1,2,4-triazin-6-ones is a known synthetic route, but studies specifying the use of this compound in this context are absent from the literature. researchgate.net

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient one-pot synthetic strategies for the creation of complex molecules. researchgate.netfrontiersin.orgnih.govrsc.org The incorporation of building blocks like α-haloesters into MCRs can provide rapid access to diverse molecular scaffolds. However, a thorough search of the scientific literature indicates that there are no published examples of this compound being utilized as a reactant in any named or novel multi-component reaction. While the general utility of electrophilic species in MCRs is well-recognized, the specific application of this particular compound has not been documented.

Contributions to the Development of Novel Organic Materials

The development of novel organic materials with specific functional properties is a significant area of chemical research. Phenylacetate derivatives, more broadly, have been investigated for their potential applications in various materials. drugbank.com However, there is no evidence in the current body of scientific literature or patent filings to suggest that this compound has been specifically investigated or utilized in the synthesis or development of novel organic materials. Research on functional organic materials is extensive, yet this particular compound does not appear to have been a subject of study in this domain. westlake.edu.cn

Structure Reactivity and Structure Property Relationship Studies of Methyl 2 Chloro 2 3 Methoxyphenyl Acetate and Its Analogs

Impact of the Alpha-Chloro Substituent on Chemical Reactivity

The presence of a chlorine atom at the alpha-position to the carbonyl group in Methyl 2-chloro-2-(3-methoxyphenyl)acetate significantly influences its chemical reactivity. This is primarily due to the electronic and steric effects exerted by the chloro substituent, which modulate the molecule's susceptibility to nucleophilic attack and other chemical transformations.

Electronic Effects on Reaction Kinetics and Thermodynamics

The alpha-chloro substituent exerts a powerful electron-withdrawing inductive effect (-I effect), which has profound consequences for the reactivity of the ester. This effect polarizes the C-Cl bond, creating a partial positive charge on the alpha-carbon and making it more electrophilic. This increased electrophilicity enhances the rate of nucleophilic substitution reactions (S_N2) at the alpha-carbon.

Table 1: Illustrative Hammett Substituent Constants (σ) and their Effect on Reactivity

| Substituent (X) at alpha-position | Inductive Effect | Expected Impact on S_N2 Reaction Rate |

| -H | Neutral | Baseline |

| -CH₃ | Electron-donating | Decrease |

| -Cl | Electron-withdrawing | Increase |

| -Br | Electron-withdrawing | Increase |

This table illustrates the general trend of how alpha-substituents affect the reactivity of esters based on their electronic effects.

Steric Effects on Reaction Pathways

While the electronic effects of the alpha-chloro group generally enhance reactivity, steric hindrance can play a competing role in determining reaction pathways. The chlorine atom, although not exceptionally large, does contribute to steric bulk around the reactive centers (the alpha-carbon and the carbonyl carbon).

In S_N2 reactions, the nucleophile must approach the alpha-carbon from the backside relative to the leaving group (the chloride ion). The presence of the 3-methoxyphenyl (B12655295) group and the methyl ester group already creates a sterically hindered environment. The addition of the chlorine atom further increases this steric congestion, which can slow down the rate of S_N2 reactions compared to a less substituted electrophile. However, in the case of alpha-halo esters, the activating electronic effect often outweighs the moderate steric hindrance of the chlorine atom.

For reactions involving the carbonyl group, the steric hindrance from the alpha-chloro substituent can influence the approach of bulky nucleophiles. This can lead to a preference for attack by smaller nucleophiles or dictate the stereochemical outcome of the reaction if the molecule is chiral.

Influence of the Methoxy (B1213986) Group Position on Aromatic Reactivity and Electronic Properties

The methoxy (-OCH₃) group at the meta-position of the phenyl ring in this compound has a significant impact on the molecule's electronic properties and the reactivity of the aromatic ring. The methoxy group is generally considered an activating group in electrophilic aromatic substitution due to its electron-donating resonance effect (+R effect). However, its influence is position-dependent.

In the meta position, the resonance effect of the methoxy group does not directly delocalize electron density to the positions ortho and para to the acetate (B1210297) side chain. Therefore, its primary electronic influence on the side chain's reactivity is through its inductive effect (-I effect), which is electron-withdrawing due to the high electronegativity of the oxygen atom. This inductive effect can slightly increase the electrophilicity of the alpha-carbon and carbonyl carbon.

However, the main role of the methoxy group is in directing electrophilic aromatic substitution reactions on the phenyl ring itself. The methoxy group is a strong ortho, para-director. Therefore, any subsequent electrophilic attack on the aromatic ring would be directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6 of the phenyl ring).

Table 2: Expected Influence of Methoxy Group Position on Aromatic Ring Reactivity

| Position of -OCH₃ | Directing Effect | Influence on Reactivity at the alpha-carbon |

| Ortho | Ortho, Para | Stronger inductive withdrawal, possible steric hindrance |

| Meta | Ortho, Para | Weaker inductive withdrawal |

| Para | Ortho, Para | Resonance donation to the ring, potentially slightly decreasing electrophilicity of the side chain |

Stereochemical Influences on Molecular Recognition and Reaction Outcomes

This compound possesses a stereocenter at the alpha-carbon, meaning it can exist as a pair of enantiomers (R and S). The stereochemistry of this center can have a profound influence on its interactions with other chiral molecules (molecular recognition) and the stereochemical outcome of its reactions.

In biological systems, enzymes and receptors are chiral environments. Therefore, the two enantiomers of this compound would likely exhibit different biological activities due to diastereomeric interactions with the chiral binding sites of biomolecules. One enantiomer may bind more strongly or be metabolized more efficiently than the other.

In chemical reactions, the stereochemistry of the starting material can dictate the stereochemistry of the product. For example, in an S_N2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the stereocenter. Therefore, if a single enantiomer of this compound undergoes an S_N2 reaction, it will produce a single enantiomer of the product with the opposite configuration. This is a key principle in stereocontrolled synthesis. nih.gov

Reactions that proceed through a planar intermediate, such as an enolate, can lead to racemization if the subsequent reaction can occur from either face with equal probability. However, the presence of a chiral catalyst or a chiral auxiliary can direct the reaction to occur preferentially on one face, leading to a stereoselective outcome.

Correlation of Spectroscopic Signatures with Molecular Structure and Conformation

The structure and conformation of this compound can be elucidated and correlated with its spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

¹H NMR Spectroscopy:

Aromatic Protons: The protons on the 3-methoxyphenyl ring will appear in the aromatic region (typically δ 6.8-7.3 ppm). The substitution pattern will lead to a complex splitting pattern.

Methine Proton: The proton on the alpha-carbon (CHCl) will be a singlet and its chemical shift will be downfield (likely in the δ 5.0-5.5 ppm range) due to the deshielding effects of the adjacent chlorine atom, carbonyl group, and aromatic ring.

Methoxy Protons: The protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically around δ 3.8 ppm.

Methyl Ester Protons: The protons of the methyl ester group (-COOCH₃) will also be a sharp singlet, usually slightly upfield of the methoxy protons, around δ 3.7 ppm.

¹³C NMR Spectroscopy:

Carbonyl Carbon: The carbonyl carbon of the ester will have a characteristic chemical shift in the range of δ 165-175 ppm.

Alpha-Carbon: The carbon bearing the chlorine atom (C-Cl) will be significantly deshielded, with a chemical shift likely in the δ 60-70 ppm range.

Aromatic Carbons: The carbons of the phenyl ring will appear in the δ 110-160 ppm region. The carbon attached to the methoxy group will be the most downfield in this region.

Methoxy and Methyl Ester Carbons: The carbons of the methoxy and methyl ester groups will appear in the δ 50-60 ppm range.

Infrared (IR) Spectroscopy:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group will be present, typically in the range of 1740-1760 cm⁻¹. The presence of the alpha-chloro substituent tends to shift this band to a higher frequency compared to an unsubstituted ester. uobabylon.edu.iqorgchemboulder.com

C-O Stretch: A strong C-O stretching vibration from the ester group will be observed in the 1200-1300 cm⁻¹ region.

C-Cl Stretch: A C-Cl stretching band is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will also be present.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak. Common fragmentation patterns for phenylacetates include the loss of the methoxycarbonyl radical (·COOCH₃) and cleavage of the Cα-C(aryl) bond. The presence of the methoxy group can influence the fragmentation pathways, often leading to characteristic fragments. bohrium.comrsc.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Predicted Value/Region |

| ¹H NMR | α-CH Proton | δ 5.0-5.5 ppm (singlet) |

| ¹H NMR | -OCH₃ Protons | ~δ 3.8 ppm (singlet) |

| ¹H NMR | -COOCH₃ Protons | ~δ 3.7 ppm (singlet) |

| ¹³C NMR | C=O Carbon | δ 165-175 ppm |

| ¹³C NMR | C-Cl Carbon | δ 60-70 ppm |

| IR | C=O Stretch | 1740-1760 cm⁻¹ |

| IR | C-Cl Stretch | 600-800 cm⁻¹ |

These are predicted values based on typical ranges for similar functional groups and structures.

Design Principles for Modulating Reactivity and Selectivity

The structure-reactivity relationships discussed provide a foundation for designing analogs of this compound with tailored reactivity and selectivity.

Modulating Electrophilicity: The reactivity of the alpha-carbon can be fine-tuned by altering the electronic properties of the substituents. Replacing the chloro group with a more electronegative atom like fluorine would further increase the electrophilicity of the alpha-carbon, enhancing the rate of nucleophilic substitution. Conversely, replacing it with a less electronegative atom or an electron-donating group would decrease reactivity.

Controlling Aromatic Reactivity: The position and nature of the substituent on the aromatic ring can be modified to control its reactivity towards electrophilic aromatic substitution. Placing strong electron-withdrawing groups on the ring would deactivate it, while additional electron-donating groups would activate it.

Influencing Stereoselectivity: For stereoselective reactions, the steric bulk of the substituents on both the aromatic ring and the ester group can be adjusted. Larger groups can create a more biased steric environment, potentially leading to higher diastereoselectivity in reactions involving the formation of a new stereocenter. For instance, using a bulkier ester group (e.g., tert-butyl instead of methyl) could influence the facial selectivity of an enolate reaction.

Altering Leaving Group Ability: The nature of the alpha-substituent also determines its ability to act as a leaving group. Halogens are generally good leaving groups. Modifying this group to a sulfonate ester (e.g., tosylate or mesylate) would create an even better leaving group, significantly accelerating substitution reactions.